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Cat. No.: B1197852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-1,2-dihydronaphthalene (2-ADN) is a rigid analogue of phenylisobutylamine and a

conformationally restricted analogue of amphetamine.[1] As a stimulant drug, it has been a

subject of interest in medicinal chemistry and pharmacology for its potential to elucidate the

structural requirements for stimulant activity. This technical guide provides a comprehensive

overview of 2-Amino-1,2-dihydronaphthalene, including its chemical identity, synthesis,

pharmacological properties, and mechanism of action, with a focus on data relevant to

researchers in drug development.

Chemical Identity and Properties
2-Amino-1,2-dihydronaphthalene is a synthetic compound that exists as a racemic mixture

and as individual enantiomers. The S-(-) isomer has been identified as the enantiomer

responsible for its stimulant effects.[1]
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Identifier Value Reference(s)

IUPAC Name
1,2-dihydronaphthalen-2-

amine
[1]

CAS Number 79605-60-0 (racemate) [1]

81094-67-9 ((2R)-isomer)

81094-68-0 ((2S)-isomer)

Molecular Formula C₁₀H₁₁N [2]

Molar Mass 145.205 g/mol [1]

Synthesis
The synthesis of 2-Amino-1,2-dihydronaphthalene has been described in the scientific

literature, with a common starting material being 2-tetralone. The following is a representative

synthetic scheme.

Experimental Protocol: Synthesis of 2-Amino-1,2-
dihydronaphthalene from 2-Tetralone
This protocol is based on established methods for the synthesis of aminotetralin and

dihydronaphthalene derivatives.

Step 1: Oximation of 2-Tetralone

To a solution of 2-tetralone in ethanol, add an aqueous solution of hydroxylamine

hydrochloride and sodium acetate.

Reflux the mixture for a specified period, monitoring the reaction by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture and partition between water and an organic

solvent (e.g., ethyl acetate).
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield 2-tetralone oxime.

Step 2: Reduction of 2-Tetralone Oxime

The 2-tetralone oxime can be reduced to the corresponding amine using a suitable reducing

agent. A common method is catalytic hydrogenation.

Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a catalyst,

such as palladium on carbon (Pd/C) or Raney nickel.

Subject the mixture to a hydrogen atmosphere (at a specified pressure) in a hydrogenation

apparatus.

After the theoretical amount of hydrogen has been consumed, filter the catalyst and

concentrate the filtrate to obtain 2-aminotetralin.

Note: To obtain 2-Amino-1,2-dihydronaphthalene, a partial reduction or a subsequent

dehydrogenation step would be necessary. The literature describing the specific synthesis of

2-ADN from 2-tetralone oxime is not readily available in detail.

Step 3: Resolution of Racemic 2-Amino-1,2-dihydronaphthalene

The separation of the enantiomers can be achieved by classical resolution using a chiral

resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form diastereomeric

salts that can be separated by fractional crystallization.

Logical Workflow for Synthesis
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Synthesis of 2-Amino-1,2-dihydronaphthalene
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Caption: Synthetic pathway for 2-Amino-1,2-dihydronaphthalene.

Pharmacological Profile
2-Amino-1,2-dihydronaphthalene is a central nervous system stimulant. Its pharmacological

activity is primarily attributed to the S-(-) enantiomer.

Locomotor Activity
In studies with mice, racemic 2-ADN was found to be approximately one-fourth as potent as

(+)-amphetamine in stimulating locomotor activity.[1]
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Compound Relative Potency (vs. (+)-amphetamine)

(±)-2-Amino-1,2-dihydronaphthalene ~0.25

Drug Discrimination Studies
In rat drug discrimination tests, 2-ADN substitutes for amphetamine, indicating a similar

subjective effect.[1]

Experimental Protocol: Locomotor Activity Assessment
Animals: Male mice are individually housed and acclimatized to the testing room.

Apparatus: Locomotor activity is measured in automated activity monitoring chambers

equipped with infrared beams.

Procedure:

Mice are habituated to the activity chambers for a period (e.g., 30 minutes) before drug

administration.

Animals are administered with either vehicle (e.g., saline) or varying doses of 2-ADN or a

reference stimulant like (+)-amphetamine via a specified route (e.g., intraperitoneal

injection).

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration

(e.g., 60-120 minutes) post-injection.

Dose-response curves are generated to determine the ED50 value for locomotor

stimulation.

Mechanism of Action
The mechanism of action of 2-Amino-1,2-dihydronaphthalene is believed to be similar to that

of amphetamine, involving the release of catecholamines. This is supported by studies showing

that its stimulant effects are antagonized by reserpine (which depletes vesicular monoamines)

and alpha-methyl-p-tyrosine (an inhibitor of catecholamine synthesis).[1]
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While specific binding affinity (Ki) and functional assay (IC50 for reuptake inhibition or EC50 for

release) data for 2-ADN at the dopamine transporter (DAT), norepinephrine transporter (NET),

and serotonin transporter (SERT) are not widely published, its amphetamine-like profile

suggests it primarily acts as a releasing agent at DAT and NET.

Putative Signaling Pathway
The proposed mechanism involves 2-ADN being a substrate for presynaptic monoamine

transporters, leading to the reverse transport (efflux) of neurotransmitters like dopamine and

norepinephrine from the presynaptic neuron into the synaptic cleft. This increased

concentration of neurotransmitters in the synapse then leads to enhanced postsynaptic

receptor stimulation and the observed stimulant effects.
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Proposed Mechanism of Action of 2-ADN
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Caption: Proposed signaling pathway for 2-Amino-1,2-dihydronaphthalene.
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Conclusion
2-Amino-1,2-dihydronaphthalene serves as a valuable research tool for understanding the

structure-activity relationships of stimulant drugs. Its rigid structure provides a constrained

conformation of the phenethylamine pharmacophore, offering insights into the optimal

geometry for interaction with monoamine transporters. Further research to quantify its affinity

and activity at DAT, NET, and SERT would provide a more complete understanding of its

pharmacological profile and its potential as a lead compound in the development of novel CNS-

active agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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